molecular formula C12H20Cl2N2O B1500826 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride CAS No. 1185313-80-7

3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride

Cat. No.: B1500826
CAS No.: 1185313-80-7
M. Wt: 279.2 g/mol
InChI Key: LGIVXWBNDTVPMR-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Identification

IUPAC Naming and Alternative Nomenclature

The systematic IUPAC name for this compound is 3-((piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride . This nomenclature reflects its structural components:

  • A pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) substituted at the 3-position .
  • A piperidin-3-ylmethoxy group (a piperidine ring substituted at the 3-position with a methoxy-methyl chain) attached to the pyridine.
  • Two hydrochloride counterions, indicated by "dihydrochloride."

Alternative names include:

  • 3-[(3-Piperidinylmethoxy)methyl]pyridine hydrochloride .
  • 3-(Piperidin-3-ylmethoxymethyl)-pyridine dihydrochloride .
  • 3-(Piperidin-3-ylmethoxy)methylpyridine dihydrochloride .

Registry Information and Identification Codes

The compound is uniquely identified by the following registry codes:

Identifier Value Source
CAS Registry Number 1185313-80-7
MDL Number MFCD09607589
PubChem CID Not explicitly listed*
Molecular Formula C₁₂H₂₀Cl₂N₂O
Molecular Weight 279.21 g/mol

*While PubChem entries for related compounds exist (e.g., CID 17749770 for 3-piperidin-3-ylmethylpyridine dihydrochloride), no CID is explicitly listed for this specific compound in the provided sources.

Structural Representation Systems

The compound’s structure is represented through standardized notation systems:

  • SMILES Notation :
    [H]Cl.[H]Cl.C1(COCC2CNCCC2)=CC=CN=C1.
    This denotes:

    • A pyridine ring (C1=CC=CN=C1) with a methoxy-methyl-piperidine substituent (COCC2CNCCC2).
    • Two hydrochloride ions ([H]Cl).
  • InChIKey :
    LGIVXWBNDTVPMR-UHFFFAOYSA-N.
    This unique identifier facilitates database searches and structural verification.

  • Structural Formula :

    Cl⁻·Cl⁻  
      |  
      N  
      |  
    Pyridine-(CH₂-O-CH₂-Piperidine-3-yl)  
    

    The pyridine ring is substituted at the 3-position with a methoxymethyl group linked to a piperidine ring. The hydrochloride counterions stabilize the protonated amine groups.

Data Table: Summary of Key Structural Properties

Property Value or Representation
IUPAC Name This compound
CAS Number 1185313-80-7
Molecular Formula C₁₂H₂₀Cl₂N₂O
Molecular Weight 279.21 g/mol
SMILES [H]Cl.[H]Cl.C1(COCC2CNCCC2)=CC=CN=C1
InChIKey LGIVXWBNDTVPMR-UHFFFAOYSA-N

Properties

IUPAC Name

3-(piperidin-3-ylmethoxymethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12;;/h1,3,5,7,12,14H,2,4,6,8-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIVXWBNDTVPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671481
Record name 3-{[(Piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185313-80-7
Record name 3-{[(Piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12H17Cl2N2O, with a molecular weight of approximately 274.18 g/mol. The compound features a pyridine ring substituted with a piperidine moiety and a methoxy group, contributing to its reactivity and biological interactions.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation. Inhibition of LSD1 can lead to increased levels of H3K4 methylation, which is crucial for regulating gene expression in various cancers .

Enzyme Inhibition

The compound has shown remarkable selectivity as an LSD1 inhibitor, with Ki values as low as 29 nM, indicating strong binding affinity. It also demonstrates high selectivity (>160×) against related enzymes such as monoamine oxidases A and B . This selectivity is critical for minimizing off-target effects in therapeutic applications.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. The inhibition of LSD1 leads to decreased cell proliferation, making this compound a candidate for further development in cancer therapy .

Case Studies

Study Findings Reference
Study on LSD1 InhibitionDemonstrated that compounds containing the piperidinyl moiety inhibit LSD1 with Ki values down to 29 nM and exhibit selective activity against related enzymes.
Antiproliferative EffectsEvaluated the effects on leukemia cell lines, showing significant reduction in cell viability upon treatment with the compound.

Therapeutic Applications

Given its mechanism of action and biological activity, this compound holds promise for therapeutic applications in oncology. Its ability to modulate epigenetic factors makes it a valuable candidate for developing novel anticancer drugs.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1185313-80-7
  • Molecular Formula : C₁₂H₂₀Cl₂N₂O
  • Molecular Weight : 279.21 g/mol
  • Structure : A pyridine ring substituted at the 3-position with a (piperidin-3-ylmethoxy)methyl group, forming a dihydrochloride salt .

Properties and Handling :

  • Purity : ≥95%
  • Storage : Sealed, dry, at room temperature.
  • Safety Precautions: Avoid inhalation, skin/eye contact, and use personal protective equipment (PPE).

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key parameters for 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride and analogous compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
This compound (Target Compound) 1185313-80-7 C₁₂H₂₀Cl₂N₂O 279.21 Pyridine 3-position Piperidine linked via methoxy-methyl group; dihydrochloride salt .
2-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride 1184981-83-6 C₁₂H₂₀Cl₂N₂O 279.21 Pyridine 2-position Structural isomer of target compound; identical formula but different reactivity .
4-(4-Piperidinyl)pyridine dihydrochloride 143924-47-4 C₁₀H₁₄Cl₂N₂ 233.14 Pyridine 4-position Direct piperidine attachment; smaller molecular weight .
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Piperidine 4-position Bulky diphenylmethoxy group; higher lipophilicity .
3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride 1049791-13-0 C₁₁H₁₆Cl₂N₂O 279.17 Pyridine 3-position Amino-pentanoyl side chain; flexible aliphatic linker .

Toxicity and Hazard Profiles

  • Target Compound: Limited toxicity data; general precautions for dihydrochlorides (e.g., irritation, acute toxicity) apply.
  • Currently out of stock .
  • 4-(Diphenylmethoxy)piperidine Hydrochloride: Classified as acutely harmful (inhalation, ingestion, skin contact). No chronic toxicity data; environmental impact unstudied .

Regulatory and Commercial Status

  • Target Compound: Not listed in major regulatory databases (e.g., ATSDR, EPA ChemView). Discontinued production limits regulatory scrutiny .
  • 4-(Diphenylmethoxy)piperidine Hydrochloride : Complies with Chinese chemical regulations (IECSC) and international standards (REACH). SDS emphasizes acute hazards .
  • 4-(4-Piperidinyl)pyridine dihydrochloride : Available for industrial use with ISO and REACH certifications .

Research and Application Insights

  • Pharmaceutical Relevance: Dihydrochloride salts (e.g., Manidipine Dihydrochloride) are common in antihypertensive drugs due to enhanced solubility and stability .
  • Structural Impact on Bioactivity :
    • Positional Isomerism : The 2- and 3-isomers of ((piperidin-3-ylmethoxy)methyl)pyridine may exhibit differing binding affinities due to steric and electronic effects .
    • Bulky Substituents : 4-(Diphenylmethoxy)piperidine’s lipophilic groups could enhance blood-brain barrier penetration but increase toxicity risks .

Preparation Methods

Alkylation of Pyridine Derivative

The initial step typically involves the preparation of 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine as the electrophilic intermediate. This can be achieved by chloromethylation or bromomethylation of 3-picoline or 3-methylpyridine using reagents such as formaldehyde and hydrochloric acid or hydrobromic acid under acidic conditions.

Nucleophilic Substitution with Piperidin-3-ylmethanol

The electrophilic halomethylpyridine intermediate is then reacted with piperidin-3-ylmethanol (or its equivalent) under nucleophilic substitution conditions. This reaction is generally carried out in polar aprotic solvents such as dimethylformamide or acetonitrile, with a base like potassium carbonate or triethylamine to scavenge the released halide ions.

  • Reaction temperature is maintained between 50°C to 80°C.
  • The reaction time varies from 4 to 24 hours depending on scale and reagent purity.

This step results in the formation of the 3-((piperidin-3-ylmethoxy)methyl)pyridine free base.

Salt Formation: Dihydrochloride Preparation

The free base is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid. This can be done by:

  • Dissolving the free base in an organic solvent such as ethanol or isopropanol.
  • Adding an equimolar or slight excess of hydrochloric acid (HCl) gas or aqueous HCl.
  • Stirring the mixture until precipitation of the dihydrochloride salt occurs.
  • Isolation by filtration and drying under vacuum.

This step improves the compound’s crystallinity, stability, and water solubility, which are critical for pharmaceutical applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Notes
Chloromethylation Formaldehyde + HCl Aqueous acidic media 0-25 2-4 Control pH to avoid over-chloromethylation
Nucleophilic substitution Piperidin-3-ylmethanol + K2CO3 DMF or Acetonitrile 50-80 4-24 Use dry solvents to prevent side reactions
Salt formation (dihydrochloride) HCl (gas or aqueous) Ethanol or IPA Room temp 1-3 Slow addition of HCl for controlled precipitation

Purification and Characterization

  • After salt formation, the product is purified by recrystallization from ethanol or ethyl acetate.
  • Characterization techniques include melting point determination, nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry, and elemental analysis to confirm identity and purity.

Research Findings and Literature Insights

  • Patent US20160130273A1 describes processes for synthesizing pyridine derivatives with piperidine substituents as part of CGRP receptor antagonists, indicating related synthetic routes involving nucleophilic substitution and salt formation steps.
  • Chemical databases confirm the molecular structure and properties of 3-(Piperidin-3-ylmethoxymethyl)-pyridine dihydrochloride, supporting the described synthesis approach.
  • Optimization of reaction parameters such as solvent choice, base, and temperature significantly affects yield and purity, with polar aprotic solvents and mild bases preferred for nucleophilic substitution.
  • The dihydrochloride salt form is favored for pharmaceutical formulations due to enhanced solubility and stability compared to the free base.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Outcome
1. Halomethylation Formaldehyde + HCl Introduce reactive halomethyl group 3-(Chloromethyl)pyridine intermediate
2. Nucleophilic substitution Piperidin-3-ylmethanol + K2CO3 Ether bond formation 3-((Piperidin-3-ylmethoxy)methyl)pyridine free base
3. Salt formation HCl (aqueous or gas) Convert free base to dihydrochloride salt This compound

Q & A

Q. What are the critical steps for synthesizing 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride with high purity?

Methodological Answer: Synthesis typically involves:

  • Reagent Selection : Use of 3-hydroxymethylpiperidine and chloromethylpyridine derivatives as starting materials. Base catalysts (e.g., sodium hydride or potassium carbonate) are employed to facilitate nucleophilic substitution reactions .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) ensures high purity (>95%). Final dihydrochloride salt formation is achieved via HCl gas or aqueous HCl treatment .
  • Yield Optimization : Reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) prevent side reactions, improving yields to 70–85% .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm piperidine and pyridine ring connectivity, methoxy-methyl bridge, and hydrochloride salt formation. Key signals include pyridine protons at δ 8.2–8.5 ppm and piperidine CH₂ groups at δ 2.5–3.0 ppm .
    • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) verifies molecular weight alignment (e.g., theoretical vs. observed m/z) .

Q. What solubility challenges arise with this compound, and how can they be addressed?

Methodological Answer:

  • Challenges : Limited solubility in apolar solvents (e.g., hexane) due to the polar hydrochloride salt and heterocyclic structure. Aqueous solubility is pH-dependent, with improved dissolution in acidic buffers (pH < 4) .
  • Strategies :
    • Use polar aprotic solvents (DMF, DMSO) for in vitro assays.
    • For in vivo studies, employ co-solvents (e.g., PEG-400) or formulate as nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer: Discrepancies may stem from:

  • Assay Variability : Differences in receptor subtypes (α4β2 vs. α7 nAChRs) or radioligand competition protocols (e.g., [³H]-epibatidine vs. [³H]-cytisine). Standardize cell lines (e.g., HEK293 transfected with specific subunits) and ligand concentrations .
  • Compound Purity : Validate purity via HPLC and control for residual solvents (e.g., DMF) that may interfere with assays .
  • Functional vs. Binding Assays : Complement radioligand studies with electrophysiology (patch-clamp) to assess agonist/antagonist activity .

Q. What computational strategies predict viable synthetic routes for novel analogs with improved metabolic stability?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest disconnections at the methoxy-methyl bridge or piperidine ring. Prioritize routes with commercially available intermediates (e.g., 3-hydroxypiperidine derivatives) .
  • Metabolic Hotspot Identification :
    • In Silico Tools : SwissADME predicts labile sites (e.g., pyridine N-oxidation). Introduce deuterium at methyl groups or replace methoxy with trifluoromethoxy to slow CYP450-mediated degradation .
    • In Vitro Validation : Use liver microsomes (human/rat) and LC-MS to quantify metabolite formation .

Q. How can structural analogs be systematically compared for pharmacological efficacy?

Methodological Answer:

  • SAR Studies :
    • Piperidine Modifications : Compare 3-((Piperidin-4-ylmethoxy)methyl) analogs (improved nAChR selectivity) vs. azetidine-containing derivatives (reduced off-target activity) .
    • Pyridine Substituents : Introduce electron-withdrawing groups (Cl, CF₃) at the 4-position to enhance receptor binding .
  • Biological Profiling :
    • Panel Screening : Test analogs against GPCRs, ion channels, and kinases to assess selectivity. Use CEREP’s SafetyScreen44 or similar platforms .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation .
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and avoid aqueous release due to aquatic toxicity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride
Reactant of Route 2
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3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride

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